3-Methyl-7-nitrobenzo[d]isoxazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-7-nitrobenzo[d]isoxazol-6-ol is a heterocyclic compound with the molecular formula C8H6N2O4. It is a member of the isoxazole family, which is known for its diverse biological activities and therapeutic potential . The compound features a five-membered isoxazole ring fused to a benzene ring, with a methyl group at the 3-position and a nitro group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol typically involves the nitration of 3-methylbenzo[d]isoxazol-6-ol. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as recrystallization and chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-nitrobenzo[d]isoxazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are commonly used.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of 3-methyl-7-aminobenzo[d]isoxazol-6-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-7-nitrobenzo[d]isoxazol-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-7-nitrobenzo[d]isoxazol-6-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s isoxazole ring structure also allows it to interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzo[d]isoxazol-6-ol: Lacks the nitro group, resulting in different chemical and biological properties.
7-Nitrobenzo[d]isoxazol-6-ol:
3-Methyl-5-nitrobenzo[d]isoxazol-6-ol: The nitro group is positioned differently, leading to variations in its chemical behavior and biological activity.
Uniqueness
3-Methyl-7-nitrobenzo[d]isoxazol-6-ol is unique due to the specific positioning of its methyl and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-methyl-7-nitro-1,2-benzoxazol-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c1-4-5-2-3-6(11)7(10(12)13)8(5)14-9-4/h2-3,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAOOOJONJCBFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=CC(=C2[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554161 |
Source
|
Record name | 3-Methyl-7-nitro-1,2-benzoxazol-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112429-42-2 |
Source
|
Record name | 3-Methyl-7-nitro-1,2-benzoxazol-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.